tert-Butyl N-(3-amino-1-methylcyclopentyl)carbamate
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Overview
Description
tert-Butyl N-(3-amino-1-methylcyclopentyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group and a cyclopentyl ring, making it a valuable intermediate in various chemical reactions.
Preparation Methods
The synthesis of tert-Butyl N-(3-amino-1-methylcyclopentyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-amino-1-methylcyclopentylamine. The reaction is usually carried out in the presence of a base, such as triethylamine, and a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction conditions generally include room temperature and an inert atmosphere to prevent any side reactions .
Chemical Reactions Analysis
tert-Butyl N-(3-amino-1-methylcyclopentyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles under acidic conditions
Scientific Research Applications
tert-Butyl N-(3-amino-1-methylcyclopentyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the field of medicinal chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, especially those targeting neurological pathways.
Industry: The compound is utilized in the production of agrochemicals and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of tert-Butyl N-(3-amino-1-methylcyclopentyl)carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. Upon exposure to acidic conditions, the tert-butyl group is cleaved, releasing the free amine, which can then participate in further chemical reactions .
Comparison with Similar Compounds
Similar compounds to tert-Butyl N-(3-amino-1-methylcyclopentyl)carbamate include:
tert-Butyl N-(3-methylamino)cyclobutylcarbamate: This compound has a similar structure but with a cyclobutyl ring instead of a cyclopentyl ring.
tert-Butyl N-(3-amino-1-methylcyclopentyl)methylcarbamate: This compound has an additional methyl group attached to the carbamate nitrogen.
This compound: This compound is used as a reference for comparison due to its structural similarity
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their ring structures and substituents.
Properties
IUPAC Name |
tert-butyl N-(3-amino-1-methylcyclopentyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(4)6-5-8(12)7-11/h8H,5-7,12H2,1-4H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IENWELREOWCTHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)N)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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